methyl 6-methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate methyl 6-methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10093926
InChI: InChI=1S/C22H27NO4S/c1-14-10-11-16-18(13-14)28-21(20(16)22(25)26-3)23-19(24)9-6-12-27-17-8-5-4-7-15(17)2/h4-5,7-8,14H,6,9-13H2,1-3H3,(H,23,24)
SMILES: CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCCOC3=CC=CC=C3C
Molecular Formula: C22H27NO4S
Molecular Weight: 401.5 g/mol

methyl 6-methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.:

Cat. No.: VC10093926

Molecular Formula: C22H27NO4S

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate -

Specification

Molecular Formula C22H27NO4S
Molecular Weight 401.5 g/mol
IUPAC Name methyl 6-methyl-2-[4-(2-methylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C22H27NO4S/c1-14-10-11-16-18(13-14)28-21(20(16)22(25)26-3)23-19(24)9-6-12-27-17-8-5-4-7-15(17)2/h4-5,7-8,14H,6,9-13H2,1-3H3,(H,23,24)
Standard InChI Key QJWZZUYVYMWAKQ-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCCOC3=CC=CC=C3C
Canonical SMILES CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCCOC3=CC=CC=C3C

Introduction

Methyl 6-methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. Despite the lack of specific information on this exact compound in the available search results, we can deduce its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the benzothiophene core, introduction of the butanoyl group, and attachment of the phenoxy moiety. Specific synthesis routes for this compound are not detailed in the available literature, but general methods for similar compounds involve reactions like Friedel-Crafts acylation and nucleophilic substitution.

Biological Activity

Benzothiophene derivatives are known for their potential biological activities, including anticancer and antibacterial properties. The presence of a phenoxy group and an amide linkage could contribute to interactions with biological targets, although specific data on this compound is lacking.

Comparison with Similar Compounds

Similar compounds, such as methyl 6-methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and 6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, provide insights into the potential properties and applications of these benzothiophene derivatives.

Table: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
Methyl 6-methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateC22H27NO4S401.5Not specified
6-Methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideC21H26N2O3S386.5431992-60-8

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